

# Teacher Professional Development in Indonesia: A Comparative Look at PLPG Outcomes

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In an effort to enhance the quality of education, Indonesia established the Pendidikan dan Latihan Profesi Guru (PLPG), or Teacher Professional Education and Training program. This initiative was designed to improve the competencies of in-service teachers to meet national standards. The program focuses on elevating four key areas of teacher competence: pedagogical, professional, personality, and social skills. This guide provides a comparative analysis of the PLPG program's outcomes against national education benchmarks, supported by available research data.

### **Quantitative Comparison of Teacher Competency Scores**

The effectiveness of the PLPG program can be quantitatively assessed by comparing teacher competency scores before and after participation with the national standard. Data from a study involving elementary and junior high school teachers provides a clear snapshot of the program's impact.



Teacher Group	Average Pre-PLPG Score (UKG 2012)	Average Post- PLPG Score (UTN 2013)	National Minimum Passing Standard (UKG 2012)
Elementary School (SD)	39.82	47.62	70.00
Junior High School (SMP)	52.44	52.44	70.00

Data sourced from a study on the effectiveness of teacher training through PLPG.[1][2]

The data indicates that while the PLPG program resulted in an improvement in the average competency scores for elementary school teachers, the scores for both elementary and junior high school teachers remained significantly below the national minimum passing standard of 70.0.[1][2] For junior high school teachers, the average score showed no change after the program.[1][2] This suggests that while the PLPG program had some positive effect, it was not sufficient to elevate teacher competencies to the desired national level.[1][2][3]

### **Experimental Protocols**

The primary methodology for evaluating the PLPG program's effectiveness involved a quantitative approach using secondary data analysis.

Objective: To analyze the effectiveness of the PLPG program in improving teacher competencies.

#### Methodology:

- Data Source: The study utilized secondary data from the Directorate General of Teachers and Education Personnel of the Ministry of Education and Culture.
- Pre-Program Assessment: The initial competencies of teachers were identified using the 2012 Teacher Competency Test (UKG) scores.
- Post-Program Assessment: The competencies of teachers after participating in the PLPG program were measured using the 2013 National Written Examination (UTN) scores.



 Statistical Analysis: A paired sample t-test was used to compare the mean scores of the UKG and UTN to determine the statistical significance of any changes in teacher competency.

This approach allowed for a direct comparison of teacher performance before and after the intervention, providing a quantitative measure of the program's impact.

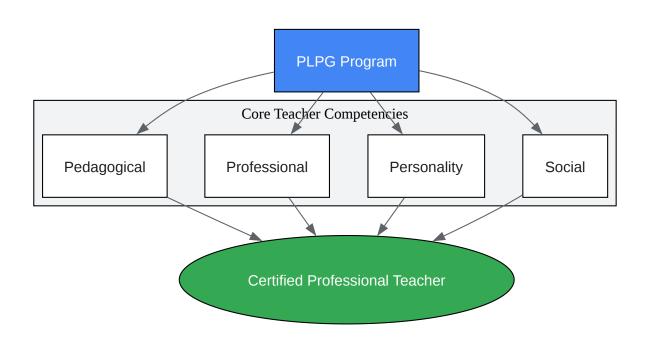
# Logical Workflow for Teacher Professional Development and Evaluation

The following diagram illustrates the intended workflow for enhancing teacher quality through professional development programs like PLPG and the subsequent evaluation process.

Caption: Workflow for teacher development, evaluation, and desired outcomes.

## Signaling Pathway for Teacher Competency Development

The PLPG program is designed to stimulate the development of four core teacher competencies. The following diagram illustrates this conceptual pathway.





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Caption: Pathway from PLPG program to development of core teacher competencies.

In conclusion, while the Pendidikan dan Latihan Profesi Guru (PLPG) program was a step towards improving teacher quality in Indonesia, the available data suggests its outcomes have not consistently met national benchmarks.[1][2][3] The program has shown some effectiveness in raising competency scores for elementary school teachers, but a significant gap remains when compared to the desired standards.[1][2] Further analysis and potential restructuring of teacher professional development programs may be necessary to achieve the national goal of a highly competent and professional teaching force.

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